2,2,2-Trifluoro-1-(O-tolyl)ethanol
Overview
Description
2,2,2-Trifluoro-1-(O-tolyl)ethanol is an organic compound with the molecular formula C₉H₉F₃O. It is a colorless liquid that is miscible with water and has a molecular weight of 190.16 g/mol . This compound is known for its unique chemical properties due to the presence of trifluoromethyl and aromatic groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoro-1-(O-tolyl)ethanol can be synthesized through several methods. One common method involves the reaction of 2,2,2-trifluoroacetophenone with a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction typically occurs in an organic solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of 2,2,2-trifluoroacetophenone using a palladium catalyst on activated charcoal . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(O-tolyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,2,2-trifluoroacetophenone or trifluoroacetic acid.
Reduction: The compound can be reduced to form 2,2,2-trifluoro-1-(O-tolyl)ethane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 2,2,2-Trifluoroacetophenone, trifluoroacetic acid.
Reduction: 2,2,2-Trifluoro-1-(O-tolyl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,2,2-Trifluoro-1-(O-tolyl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(O-tolyl)ethanol involves its ability to form hydrogen bonds and interact with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively . It can inhibit enzymes by binding to their active sites and altering their conformation .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: Similar in structure but lacks the aromatic ring.
2,2,2-Trifluoro-1-(p-tolyl)ethanol: Similar but with a para-substituted aromatic ring.
Uniqueness
2,2,2-Trifluoro-1-(O-tolyl)ethanol is unique due to the presence of both trifluoromethyl and ortho-tolyl groups, which confer distinct chemical properties and reactivity compared to other trifluoroethanol derivatives .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-methylphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5,8,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMWJABIUDHACE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564273 | |
Record name | 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438-24-4 | |
Record name | 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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